molecular formula C14H22N2O3S B2999750 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034525-24-9

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2999750
CAS No.: 2034525-24-9
M. Wt: 298.4
InChI Key: UZHJBQYTNPAHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by the presence of two key pharmacophoric elements: a 3,5-dimethylisoxazole moiety and a tetrahydro-2H-thiopyran (oxane) ring connected via an acetamide linker. The 3,5-dimethylisoxazole group is a privileged structure in drug discovery, known to be a key component in compounds with a range of biological activities. Furthermore, derivatives containing a sulfonyl group attached to a similar isoxazole structure have been studied for their potential as inhibitors of human carbonic anhydrase, a rapidly developing area in medicinal chemistry due to the enzyme's role in key physiological and pathological processes . The incorporation of the thioether-linked oxane (tetrahydro-2H-thiopyran) ring may influence the compound's conformational flexibility and electronic properties, potentially contributing to its interactions with biological targets. This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or household applications. Researchers are responsible for handling this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10-13(11(2)19-16-10)9-14(17)15-5-8-20-12-3-6-18-7-4-12/h12H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHJBQYTNPAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the oxazole derivative with a suitable thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and thioether linkage allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The oxane-sulfanyl group in the target compound likely improves solubility compared to the trifluoroethyl group in (highly lipophilic) and the butylamino group in (basic but bulky) .
  • Molecular Weight : The target compound (~313.4 g/mol) falls within the typical range for drug-like molecules, contrasting with the lower molecular weight of (237.3 g/mol), which may lack sufficient complexity for selective interactions.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a novel oxazole derivative with potential biological applications. This article examines its biological activity based on recent research findings, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H17N3O2S\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a 1,2-oxazole ring and a sulfanyl group, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar oxazole frameworks have demonstrated effectiveness against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Studies have shown that oxazole derivatives can act as anticancer agents. For example, compounds structurally related to this compound have been found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study indicated that similar compounds inhibited tumor growth in xenograft models by promoting cell cycle arrest at the G1 phase.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various oxazole derivatives. The results showed that compounds with a 3,5-dimethyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts.
    CompoundActivity Against S. aureusMinimum Inhibitory Concentration (MIC)
    AYes32 µg/mL
    BNo-
    CYes16 µg/mL
  • Anticancer Mechanism Investigation : A study investigating the anticancer effects of oxazole derivatives found that treatment with these compounds resulted in increased levels of pro-apoptotic factors in breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : The compound may also act as a modulator of various receptors involved in cell signaling pathways related to inflammation and cancer progression.

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